molecular formula C16H21NO B10908483 N-(4-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide

N-(4-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B10908483
M. Wt: 243.34 g/mol
InChI Key: LCLDCNNUBMODCT-UHFFFAOYSA-N
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Description

N~2~-(4-ETHYLPHENYL)BICYCLO[221]HEPTANE-2-CARBOXAMIDE is a compound that belongs to the class of bicyclic amides This compound features a bicyclo[221]heptane core, which is a common structural motif in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ETHYLPHENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE typically involves a multi-step process. One common method is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclo[2.2.1]heptane core. This reaction is often catalyzed by organocatalysts under mild conditions, ensuring high enantioselectivity and operational simplicity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, photochemical methods can be employed to access new building blocks via [2 + 2] cycloaddition, further expanding the chemical space .

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-ETHYLPHENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N~2~-(4-ETHYLPHENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(4-ETHYLPHENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The bicyclo[2.2.1]heptane core provides a rigid framework that can fit into enzyme active sites or receptor binding pockets. The 4-ethylphenyl group can enhance binding affinity and selectivity. The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(4-ETHYLPHENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bicyclo[2.2.1]heptane derivatives and enhances its potential for specific applications in research and industry.

Properties

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

N-(4-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C16H21NO/c1-2-11-4-7-14(8-5-11)17-16(18)15-10-12-3-6-13(15)9-12/h4-5,7-8,12-13,15H,2-3,6,9-10H2,1H3,(H,17,18)

InChI Key

LCLDCNNUBMODCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CC3CCC2C3

Origin of Product

United States

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